Arsonium

Description

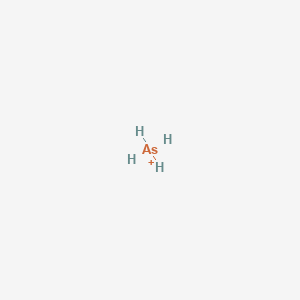

Structure

2D Structure

Properties

Molecular Formula |

AsH4+ |

|---|---|

Molecular Weight |

78.953 g/mol |

IUPAC Name |

arsanium |

InChI |

InChI=1S/AsH4/h1H4/q+1 |

InChI Key |

VUEDNLCYHKSELL-UHFFFAOYSA-N |

SMILES |

[AsH4+] |

Canonical SMILES |

[AsH4+] |

Origin of Product |

United States |

Foundational & Exploratory

The Structure of the Arsonium Ion (AsH₄⁺): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the molecular structure of the arsonium ion (AsH₄⁺), a fundamental cation of arsenic. The content covers its electronic configuration, bonding, molecular geometry, and key structural parameters. Methodologies for its synthesis and characterization are also presented to support further research and application.

Electronic Structure and Bonding

The this compound ion is a polyatomic cation with the chemical formula AsH₄⁺.[1] It is the conjugate acid of arsane (B1212154) (AsH₃) and is isoelectronic with molecules such as methane (B114726) (CH₄) and germane (B1219785) (GeH₄), as well as the ammonium (B1175870) (NH₄⁺) and phosphonium (B103445) (PH₄⁺) ions.[1][2]

The central arsenic atom (As), a Group 15 element, possesses five valence electrons in its neutral state. In the formation of the this compound ion, the arsenic atom forms four single covalent bonds with four hydrogen atoms.[3] This bonding arrangement utilizes four of the valence electrons. The loss of one additional electron results in the overall +1 charge of the ion, which is formally assigned to the central arsenic atom.[3]

To accommodate four bonding pairs of electrons, the arsenic atom undergoes sp³ hybridization. The four sp³ hybrid orbitals of the arsenic atom overlap with the 1s orbitals of the four hydrogen atoms to form four equivalent sigma (σ) bonds. This electronic arrangement results in a stable, closed-shell configuration.

Caption: Orbital hybridization of the central arsenic atom in the this compound ion.

Molecular Geometry

The molecular geometry of the this compound ion is dictated by the Valence Shell Electron Pair Repulsion (VSEPR) theory. The central arsenic atom has four bonding pairs of electrons and zero lone pairs. To minimize electrostatic repulsion, these four electron pairs arrange themselves to be as far apart as possible, resulting in a tetrahedral geometry.[1]

The arsenic atom is located at the center of the tetrahedron, with the four hydrogen atoms positioned at the vertices. This arrangement leads to idealized H-As-H bond angles of 109.5°.

Caption: VSEPR theory logic for determining the geometry of the this compound ion.

Quantitative Structural Parameters

While extensive experimental data from X-ray crystallography for simple this compound salts like AsH₄⁺I⁻ are scarce due to their reactivity, structural parameters can be reliably determined using computational chemistry methods or extrapolated from related compounds.[4] The values presented below are based on computational models and comparison with the experimentally determined structure of the closely related arsane (AsH₃) molecule.

| Parameter | Value (Computed/Estimated) | Reference Compound (AsH₃) |

| As-H Bond Length | ~1.51 Å | 1.511 Å (Experimental) |

| H-As-H Bond Angle | 109.5° | 92.1° (Experimental) |

Note: The bond length in AsH₄⁺ is expected to be very similar to that in AsH₃. The significant difference in bond angle is a direct result of the change in hybridization and the absence of a sterically active lone pair in the this compound ion, which allows the structure to adopt the ideal tetrahedral angle.

Experimental Protocols

Synthesis of this compound Salts (e.g., this compound Iodide)

This compound salts can be synthesized via the direct reaction of gaseous arsine with a hydrogen halide.[1] The following protocol is a representative method for the synthesis of this compound iodide.

Warning: Arsine (AsH₃) is an extremely toxic, flammable, and pyrophoric gas. This synthesis must be performed by trained personnel in a specialized fume hood or glovebox with appropriate safety measures and emergency protocols in place.

-

System Preparation:

-

Assemble a vacuum-tight glass apparatus consisting of a reaction vessel, a gas inlet for arsine, a gas inlet for hydrogen iodide, and a connection to a high-vacuum line.

-

Ensure all glassware is rigorously dried by heating under vacuum to remove any trace moisture.

-

Cool the reaction vessel to cryogenic temperatures (e.g., -196 °C using a liquid nitrogen bath).

-

-

Reactant Introduction:

-

Using a calibrated gas handling line, condense a known quantity of pure arsine (AsH₃) gas into the reaction vessel.

-

Subsequently, condense an equimolar or slight excess of hydrogen iodide (HI) gas into the same vessel. The reactants will form a solid mixture at this temperature.

-

-

Reaction:

-

Slowly warm the reaction vessel from -196 °C to approximately -90 °C. This can be achieved by replacing the liquid nitrogen bath with a cryocoolant or a suitable slush bath (e.g., ethanol/liquid nitrogen).

-

Allow the reactants to stir at this temperature for several hours. The reaction AsH₃ + HI → AsH₄⁺I⁻ occurs, forming solid, colorless this compound iodide.

-

-

Product Isolation:

-

After the reaction is complete, remove any unreacted volatiles by evacuating the vessel while maintaining it at a low temperature (e.g., -78 °C).

-

The remaining white, crystalline solid is this compound iodide. The product should be stored and handled under an inert atmosphere at low temperatures due to its limited thermal stability.

-

Structural Characterization by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline material.

-

Crystal Selection and Mounting:

-

Under an inert, cold atmosphere (e.g., in a glovebox with a cold stage), select a suitable single crystal of the synthesized this compound salt.

-

Mount the crystal on a cryo-loop, which is then affixed to a goniometer head. The crystal is flash-cooled in a stream of cold nitrogen gas (typically 100 K) to prevent degradation and minimize thermal motion during data collection.

-

-

Data Collection:

-

Mount the goniometer on the diffractometer.

-

An intense beam of monochromatic X-rays (e.g., from a Mo or Cu source) is directed at the crystal.

-

The crystal is rotated, and the diffraction pattern (the positions and intensities of the scattered X-rays) is recorded by a detector.

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

-

The positions of the atoms within the unit cell are determined using computational methods (solving the "phase problem").

-

The initial atomic model is then refined against the experimental data. This iterative process adjusts atomic positions, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The final refined structure provides precise bond lengths and angles.

-

Caption: General workflow for the synthesis and structural characterization of an this compound salt.

References

The Dawn of the Arsonium Cation: A Technical History of Arsonium Salts

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The journey into the world of organoarsenic chemistry reveals a fascinating narrative of discovery, from the foul-smelling concoctions of early apothecaries to the precisely engineered molecules of modern science. At the heart of this evolution lies the arsonium ion, a positively charged arsenic species that has played a pivotal role in advancing our understanding of chemical bonding, stereochemistry, and reactivity. This technical guide provides a comprehensive exploration of the discovery and history of this compound salts, detailing the seminal experiments, key pioneers, and the evolution of synthetic methodologies that have shaped this important class of compounds.

From Alchemical Origins to the First Organoarsenic Compound

The story of this compound salts is inextricably linked to the broader history of organoarsenic chemistry, which traces its roots back to the 18th century. In 1760, the French chemist Louis Claude Cadet de Gassicourt, while experimenting with arsenic oxide and potassium acetate, unwittingly synthesized the first organometallic compound, a mixture containing cacodyl (B8556844) ((CH₃)₂As)₂As(CH₃)₂) and cacodyl oxide (((CH₃)₂As)₂O).[1][2] This volatile and notoriously malodorous liquid, later termed "Cadet's fuming liquid," marked the dawn of organoarsenic chemistry.

It was not until the mid-19th century that the true nature of Cadet's discovery was unraveled. The German chemist Robert Bunsen embarked on a perilous series of investigations into this hazardous substance, enduring explosions and arsenic poisoning to elucidate its composition and reactivity.[1] His work laid the foundation for the structural theory of organoarsenic compounds and paved the way for future discoveries.

The Conceptual Leap: Analogy to Ammonium (B1175870) Salts

The conceptual framework for the existence of this compound salts emerged from the well-established chemistry of their nitrogen and phosphorus analogs. The pioneering work of August Wilhelm von Hofmann in the mid-19th century on the exhaustive alkylation of amines to form quaternary ammonium salts was a critical turning point. Hofmann demonstrated that tertiary amines could react with alkyl halides to produce tetra-substituted ammonium salts, permanently charged species with unique properties. This discovery provided a clear precedent and a logical pathway for chemists to explore the possibility of analogous arsenic compounds.

The First this compound Salt: A Landmark Synthesis

Building upon the foundational work on organoarsines and the analogy with ammonium salts, the first deliberate synthesis of a quaternary this compound salt was achieved in 1858 by Auguste Cahours and Jean-Alfred Riche. They successfully prepared tetramethylthis compound (B1217432) iodide by reacting trimethylarsine (B50810) with methyl iodide. This landmark achievement unequivocally demonstrated the existence of the this compound cation and opened a new chapter in organometallic chemistry.

Shortly after, in 1862, A. W. Hofmann himself, the father of quaternary ammonium salts, along with Auguste Cahours, reported the synthesis of a series of this compound salts, further solidifying their existence and exploring their properties.

Expansion and Elucidation: The Work of La Coste and Michaelis

The late 19th century witnessed a flourishing of research in organoarsenic chemistry. In 1886, Wilhelm La Coste and August Michaelis independently and almost simultaneously reported the synthesis of a variety of tetra-alkyl and -aryl this compound salts. Their work significantly expanded the library of known this compound compounds and provided more detailed characterization of their properties. They systematically investigated the reactions of tertiary arsines with various alkyl halides, firmly establishing this as a general and reliable method for the synthesis of this compound salts.

Key Milestones in the History of this compound Salts

| Year | Discovery/Development | Key Contributor(s) | Significance |

| 1760 | Synthesis of "Cadet's fuming liquid" containing cacodyl | Louis Claude Cadet de Gassicourt | First synthesis of an organoarsenic compound.[1][2] |

| 1843 | Elucidation of the structure of cacodyl | Robert Bunsen | Established the foundation of organoarsenic chemistry.[1] |

| 1850s | Synthesis of quaternary ammonium salts | August Wilhelm von Hofmann | Provided the conceptual framework for this compound salts. |

| 1858 | First synthesis of a quaternary this compound salt (tetramethylthis compound iodide) | Auguste Cahours and Jean-Alfred Riche | Definitive proof of the existence of the this compound cation. |

| 1886 | Systematic synthesis and characterization of various this compound salts | Wilhelm La Coste and August Michaelis | Expanded the scope of known this compound salts and their synthetic methods. |

| 1920s | Demonstration of optical activity in an this compound salt | Eustace E. Turner and George J. Burrows | Provided crucial insights into the stereochemistry of arsenic.[1] |

| 1940 | Development of a new method for preparing tetra-aryl this compound salts | Joseph Chatt and Frederick G. Mann | Introduced a novel synthetic route using aluminum chloride, avoiding the need for Grignard reagents. |

Experimental Protocols: The Foundational Syntheses

The early methods for synthesizing this compound salts, though rudimentary by modern standards, were elegant in their simplicity. The most fundamental and widely used protocol, often referred to as the "salt method," involves the direct reaction of a tertiary arsine with an alkyl or aryl halide.

General Procedure for the Synthesis of Quaternary this compound Salts (The Salt Method)

This protocol is based on the general principles described by early researchers like Cahours, Riche, La Coste, and Michaelis.

Reactants:

-

Tertiary arsine (e.g., trimethylarsine, triphenylarsine)

-

Alkyl or aryl halide (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) chloride)

-

Solvent (optional, e.g., diethyl ether, ethanol (B145695), or neat)

Procedure:

-

The tertiary arsine is dissolved in a suitable solvent or used neat.

-

The alkyl or aryl halide is added to the tertiary arsine, often in a stoichiometric amount or slight excess.

-

The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.

-

The this compound salt, being ionic, often precipitates from the reaction mixture, especially if a non-polar solvent is used.

-

The precipitated salt is then isolated by filtration.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and diethyl ether.

Example: Synthesis of Tetramethylthis compound Iodide (as per Cahours and Riche)

-

Reactants: Trimethylarsine ((CH₃)₃As) and Methyl Iodide (CH₃I)

-

Procedure: Methyl iodide was added directly to trimethylarsine. The reaction is exothermic and proceeds readily to form tetramethylthis compound iodide as a white crystalline solid. The product could be purified by recrystallization.

Quantitative Data from Early Studies

Early characterization of this compound salts primarily relied on elemental analysis, melting point determination, and observation of their solubility properties.

| Compound | Formula | Melting Point (°C) | Solubility |

| Tetramethylthis compound Iodide | [(CH₃)₄As]I | Decomposes | Soluble in water and ethanol |

| Tetraethylthis compound Iodide | [(C₂H₅)₄As]I | ~170 | Soluble in water and ethanol |

| Tetraphenylthis compound Chloride | [(C₆H₅)₄As]Cl | 263-265 | Soluble in water, ethanol, and chloroform |

Logical Relationships in the Discovery of this compound Salts

The discovery and development of this compound salts followed a logical progression, building upon previous knowledge and analogous systems.

Evolution of Synthetic Methodologies

The synthesis of this compound salts has evolved from the simple quaternization of tertiary arsines to more sophisticated methods allowing for the preparation of a wider variety of structures.

References

An In-depth Technical Guide on the Core Fundamental Properties of Quaternary Arsonium Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quaternary arsonium compounds (QAsCs) are a class of organoarsenic compounds characterized by a central arsenic atom bonded to four organic groups, resulting in a positively charged cation. This structure is analogous to the more commonly studied quaternary ammonium (B1175870) and phosphonium (B103445) compounds. While research into quaternary this compound compounds is less extensive than their nitrogen and phosphorus counterparts, they possess unique chemical and physical properties that warrant investigation, particularly in the fields of analytical chemistry, catalysis, and as potential, albeit challenging, scaffolds in drug design. This guide provides a comprehensive overview of the fundamental properties of quaternary this compound compounds, with a focus on their synthesis, structure, reactivity, and toxicological profiles.

Synthesis of Quaternary this compound Compounds

The synthesis of quaternary this compound compounds typically involves the quaternization of a tertiary arsine. A common and well-documented example is the synthesis of tetraphenylthis compound chloride. This multi-step process begins with the bromination of triphenylarsine (B46628), followed by hydrolysis to triphenylarsine oxide. A Grignard reaction with phenylmagnesium bromide introduces the fourth phenyl group, and subsequent treatment with hydrochloric acid and neutralization yields the final product.[1]

Experimental Protocol: Synthesis of Tetraphenylthis compound Chloride [1]

-

Bromination of Triphenylarsine: Triphenylarsine ((C₆H₅)₃As) is reacted with bromine (Br₂) to yield triphenylarsine dibromide ((C₆H₅)₃AsBr₂).

-

Hydrolysis: The triphenylarsine dibromide is then hydrolyzed with water (H₂O) to produce triphenylarsine oxide ((C₆H₅)₃AsO) and hydrobromic acid (HBr).

-

Grignard Reaction: Triphenylarsine oxide is treated with phenylmagnesium bromide (C₆H₅MgBr) to form the intermediate (C₆H₅)₄AsOMgBr.

-

Acidification: The intermediate is reacted with hydrochloric acid (HCl) to produce tetraphenylthis compound chloride hydrochloride ((C₆H₅)₄AsCl·HCl).

-

Neutralization: Finally, neutralization with sodium hydroxide (B78521) (NaOH) yields tetraphenylthis compound chloride ((C₆H₅)₄AsCl).

The logical workflow for this synthesis can be visualized as follows:

Synthesis of Tetraphenylthis compound Chloride

Structural and Physicochemical Properties

The central arsenic atom in quaternary this compound compounds adopts a tetrahedral geometry. The properties of these compounds are influenced by the nature of the four organic substituents.

Table 1: Physicochemical Properties of Tetraphenylthis compound Chloride

| Property | Value | Reference(s) |

| Chemical Formula | C₂₄H₂₀AsCl | [1] |

| Molar Mass | 418.80 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 258-260 °C | |

| Solubility | Soluble in polar organic solvents | [1] |

Structural Data

Detailed structural information, including bond lengths and angles, is best obtained from X-ray crystallography studies. For tetraphenylthis compound salts, the arsenic-carbon bond lengths and the C-As-C bond angles are key parameters. In the crystal structure of tetraphenylthis compound salts, the [As(C₆H₅)₄]⁺ cation is tetrahedral.[2]

Table 2: Selected Bond Parameters for a Tetraphenylthis compound Cation (from a representative crystal structure)

| Parameter | Value |

| As-C Bond Length | ~1.91 Å |

| C-As-C Bond Angle | ~109.5° (ideal tetrahedral) |

Note: Exact values can vary slightly depending on the counter-ion and crystal packing forces.

Spectroscopic Characterization

Standard spectroscopic techniques are used to characterize quaternary this compound compounds.

Experimental Protocol: Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the identity and purity of the organic substituents. For tetraphenylthis compound chloride, the proton and carbon signals of the phenyl groups are observed in the aromatic region of the spectra.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic vibrational modes of the organic groups attached to the arsenic atom.

-

Mass Spectrometry (MS): Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation patterns of these compounds. Electrospray ionization (ESI) is a suitable technique for analyzing these pre-charged cationic species. The fragmentation of organoarsenic compounds can involve the loss of organic substituents. For example, the mass spectrum of tetramethylthis compound (B1217432) shows fragmentation pathways involving the elimination of methane (B114726) and other small molecules.[3]

The general workflow for characterization is as follows:

Characterization workflow for QAsCs.

Chemical Reactivity

Quaternary this compound salts are generally stable compounds. The bulky organic groups can sterically hinder the arsenic center, making it less susceptible to nucleophilic attack. However, they can participate in a variety of chemical reactions, often serving as phase-transfer catalysts or as a source of the this compound cation for the precipitation of large anions from aqueous solutions.[1][4] Their reactivity with strong nucleophiles can lead to dealkylation under harsh conditions.

Toxicological Properties

The toxicity of arsenic compounds is a major concern and is highly dependent on the oxidation state and chemical form of the arsenic. While inorganic arsenic species are well-known carcinogens, the toxicology of quaternary this compound compounds is less characterized. It is known that tetraphenylthis compound chloride is poisonous by the intravenous route and can emit toxic fumes of arsenic and chlorine upon decomposition.

The cellular uptake and subsequent toxicity of arsenic compounds are complex processes. Inorganic arsenate (As(V)) can enter cells via phosphate (B84403) transporters, while arsenite (As(III)) can enter through aquaglyceroporins.[5] The metabolism of inorganic arsenic can lead to the formation of methylated species, some of which are more toxic than the parent compound.[6] The positively charged nature of quaternary this compound compounds suggests they may interact with negatively charged biological membranes, potentially leading to membrane disruption and cytotoxicity. This interaction is a key mechanism of action for antimicrobial quaternary ammonium compounds.[7][8]

Table 3: Available Toxicity Data for a Representative Quaternary this compound Compound

| Compound | Toxicity Metric | Value | Species/Cell Line | Reference(s) |

| Tetraphenylthis compound chloride | Hazard Statement | Poisonous by intravenous route | N/A |

The general pathway of arsenic toxicity involves cellular uptake, metabolic activation (for some species), and interaction with cellular components, leading to oxidative stress and cell death.

Generalized pathway of QAsC toxicity.

Applications in Drug Development and Research

The inherent toxicity of arsenic has limited the development of quaternary this compound compounds as therapeutic agents. However, their unique properties make them valuable in other areas of research that are relevant to drug development. Their use as phase-transfer catalysts can be beneficial in the synthesis of complex organic molecules. Furthermore, the tetraphenylthis compound cation is widely used in analytical chemistry for the extraction and quantification of various anions.[9] The study of their interaction with biological membranes can also provide insights into the mechanisms of cytotoxicity, which is relevant to the development of antimicrobial and anticancer drugs.

Conclusion

Quaternary this compound compounds represent an intriguing, yet understudied, class of organoarsenic molecules. While their synthesis and basic chemical properties are understood, particularly for well-known examples like tetraphenylthis compound chloride, a significant gap exists in the comprehensive understanding of their biological activity and toxicology. The development of new analytical techniques will be crucial for further elucidating the properties and potential applications of this unique class of compounds. For professionals in drug development, while direct application as therapeutics may be limited by toxicity concerns, their utility in synthesis and as research tools should not be overlooked. Further research is needed to fully characterize the fundamental properties of a wider range of quaternary this compound compounds and to explore their potential in a safe and controlled manner.

References

- 1. Effect of quaternary ammonium surfactants on biomembranes using molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activity of quaternary ammonium salts and resistance of microorganisms to these compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fragmentation pathways of organoarsenical compounds by electrospray ion trap multiple mass spectrometry (MS6) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 7. Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds [mdpi.com]

- 8. Analysis of the Destabilization of Bacterial Membranes by Quaternary Ammonium Compounds: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tetraphenylphosphonium chloride(2001-45-8) 1H NMR [m.chemicalbook.com]

A Theoretical and Computational Guide to Arsonium Cation Stability

Affiliation: Google Research

Abstract

The arsonium cation ([R₄As]⁺), the arsenic analogue of the well-studied ammonium (B1175870) and phosphonium (B103445) ions, is a species of significant interest in organoarsenic chemistry, materials science, and drug development. Understanding the factors that govern its stability is crucial for the rational design of novel reagents, catalysts, and therapeutic agents. This technical guide provides a comprehensive overview of the theoretical principles and computational methodologies used to study the stability of this compound cations. Drawing parallels with extensively studied carbocations and other onium ions, we delineate the key electronic and steric factors that influence stability. This document details established computational protocols, summarizes relevant quantitative data from the literature, and proposes a systematic workflow for future theoretical investigations in this domain.

Introduction: The this compound Cation

The this compound cation is a positively charged polyatomic ion with the general formula [R₄As]⁺, where R represents hydrogen or any organic substituent (alkyl, aryl, etc.). The central arsenic atom is tetravalent and bears a formal positive charge. While this compound salts have been synthesized and utilized in various chemical contexts, a comprehensive theoretical understanding of their stability, comparable to that of carbocations or ammonium ions, is less developed.

Theoretical studies, primarily employing quantum chemical calculations, provide a powerful framework for dissecting the intricate balance of factors that determine the thermodynamic stability of these species. This guide serves as a resource for researchers aiming to predict, understand, and modulate the stability of this compound cations for specific applications.

Fundamental Principles of Cation Stability

The stability of any cation is determined by how effectively the positive charge is delocalized or stabilized by the surrounding molecular framework. The principles established for carbocations and other onium salts are directly applicable to this compound cations.

-

Inductive Effects: Electron-donating groups (EDGs) attached to the arsenic center stabilize the positive charge through the sigma bond network. For instance, alkyl groups are more effective at stabilizing the cation than hydrogen atoms. The stability is expected to increase with the number and size of alkyl substituents (e.g., [Me₄As]⁺ > [H₄As]⁺).

-

Resonance Effects: If the substituents (R) contain π-systems (e.g., phenyl or vinyl groups), the positive charge can be delocalized through resonance. This is a powerful stabilizing mechanism. Benzylic and allylic this compound cations are therefore expected to exhibit enhanced stability.

-

Steric Effects: The tetrahedral geometry of the this compound cation means that bulky substituents can lead to steric strain, which can destabilize the ion. This effect can counteract the stabilizing inductive effects of large alkyl groups.

-

Hybridization: The stability of a cation is influenced by the hybridization of the central atom. While the arsenic in [R₄As]⁺ is sp³ hybridized, any factors causing deviation from the ideal tetrahedral geometry can impact stability.

-

Solvent Effects: In solution, the stability of an this compound cation is significantly influenced by its interaction with solvent molecules. Polar solvents can stabilize the charged species through solvation, effectively shielding the positive charge. Computational models must account for these effects, often through the use of implicit (e.g., CPCM) or explicit solvent models.

The interplay of these factors is critical, and computational chemistry provides the tools to quantify their individual contributions.

Computational Methodologies for Studying this compound Cations

The theoretical investigation of this compound cation stability relies on a variety of well-established quantum chemical methods. The choice of method represents a trade-off between computational cost and accuracy.

Key Experimental Protocols (Computational)

-

Geometry Optimization:

-

Objective: To find the lowest energy structure (equilibrium geometry) of the this compound cation.

-

Methodology: Typically performed using Density Functional Theory (DFT) due to its favorable balance of cost and accuracy. A common functional for main group elements is B3LYP. For systems where dispersion forces are important (e.g., with large alkyl or aryl groups), dispersion-corrected functionals like B3LYP-D3 are recommended.

-

Basis Set: Pople-style basis sets (e.g., 6-31G(d)) can be used for initial calculations, but larger basis sets with polarization and diffuse functions (e.g., 6-311+G(d,p)) are necessary for accurate energy calculations. For a heavy atom like arsenic, using effective core potentials (ECPs) such as the LanL2DZ basis set can be computationally efficient while providing reliable results.

-

-

Frequency Calculations:

-

Objective: To confirm that the optimized geometry corresponds to a true energy minimum (no imaginary frequencies) and to calculate thermochemical properties like Gibbs free energy (G).

-

Methodology: Performed at the same level of theory as the geometry optimization. The output provides zero-point vibrational energy (ZPVE), thermal corrections, and entropy, which are essential for calculating Gibbs free energies.

-

-

Single-Point Energy Calculations:

-

Objective: To obtain a more accurate electronic energy for the optimized geometry.

-

Methodology: This is often done using higher-level, more computationally expensive methods on the DFT-optimized geometry. Common high-accuracy methods include Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)). Composite methods like CBS-QB3 or the G3/G4 series can also provide "chemical accuracy" (typically within 1 kcal/mol of experimental values).[1][2]

-

-

Solvent Modeling:

-

Objective: To account for the stabilizing effect of a solvent.

-

Methodology: The Conductor-like Polarizable Continuum Model (CPCM) or the Solvation Model based on Density (SMD) are widely used implicit solvent models.[3] These models treat the solvent as a continuous medium with a specific dielectric constant.

-

Quantitative Analysis of Stability

The thermodynamic stability of a cation can be quantified in several ways, most commonly through the calculation of reaction energies.

-

Hydride Affinity (HA): The enthalpy change for the reaction: [R₄As]⁺ + H⁻ → R₄AsH. A higher hydride affinity indicates lower stability of the cation.

-

Isodesmic Reactions: These are hypothetical reactions where the number and type of chemical bonds are conserved on both the reactant and product sides. They are powerful tools for calculating relative stabilities because errors in the computational method tend to cancel out. For example, to compare the stability of a tetramethylthis compound (B1217432) cation to the parent this compound cation, one could use the following reaction: [AsH₄]⁺ + 4 CH₄ → [As(CH₃)₄]⁺ + 4 AsH₃ A negative Gibbs free energy change (ΔG < 0) for this reaction would indicate that [As(CH₃)₄]⁺ is more stable than [AsH₄]⁺ relative to their neutral precursors.

Tabulated Data

Direct theoretical studies on a wide range of substituted this compound cations are limited in the literature. However, data from related arsenic compounds can provide valuable benchmarks and insights. The table below summarizes theoretical data on As-As and As-H bond energies, which are relevant to the overall stability of arsenic-containing molecules.

| Species/Reaction | Property | Computational Method | Basis Set | Value | Reference |

| PhMe₂As→AsPhI₂ | As-As Bond Energy | DFT (PBE) | TZP | 10-30 kJ/mol | [4] |

| PhMe₂As→AsMeI₂ | As-As Bond Energy | DFT (PBE) | TZP | 10-30 kJ/mol | [4] |

| PhMeEtAs→AsMeI₂ | As-As Bond Energy | DFT (PBE) | TZP | 10-30 kJ/mol | [4] |

| AsH₃ → AsH₂ + H | Bond Dissociation Energy | CBS-QB3 | - | 338.5 kJ/mol (0 K) | [1] |

| AsH₂ → AsH + H | Bond Dissociation Energy | CBS-QB3 | - | 280.3 kJ/mol (0 K) | [1] |

| AsH → As + H | Bond Dissociation Energy | CBS-QB3 | - | 267.8 kJ/mol (0 K) | [1] |

Table 1: Selected Theoretical Bond Energies for Arsenic Compounds.

Proposed Workflow for a Systematic Study

To address the gap in the literature, a systematic computational study of this compound cation stability is proposed. The following workflow provides a robust framework for such an investigation.

This workflow begins with the selection of a series of this compound cations with systematically varied substituents. It proceeds through gas-phase and solvent-phase calculations to obtain accurate energies. Finally, the stability is quantified using isodesmic reactions and hydride affinities, and the electronic structure is analyzed to understand the underlying reasons for the observed stability trends.

Conclusion and Outlook

The theoretical study of this compound cation stability is a field with significant potential for growth. While direct and comprehensive studies are currently sparse, the principles and computational tools are well-established. By applying rigorous computational workflows, such as the one proposed herein, researchers can develop a predictive understanding of how substituents and the environment modulate the stability of these important chemical species. This knowledge will be invaluable for the design of new organoarsenic compounds with tailored properties for applications in catalysis, materials science, and medicine. Future work should focus on building a comprehensive database of this compound cation stabilities and exploring the kinetics of their formation and decomposition reactions.

References

An In-depth Technical Guide to the Coordination Chemistry of Arsonium Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of coordination chemistry has long been dominated by phosphine (B1218219) and amine ligands, owing to their versatile electronic and steric properties. However, their heavier pnictogen counterparts, particularly organoarsenic ligands, are gaining increasing attention for their unique reactivity and potential applications in catalysis, materials science, and medicine. This technical guide provides a comprehensive exploration of the coordination chemistry of arsonium ligands, a class of cationic organoarsenic compounds. While neutral arsines have a more established history as ligands, the introduction of a positive charge on the arsenic center, or in close proximity to it, imparts distinct electronic characteristics that influence their coordination behavior and the properties of the resulting metal complexes.

This guide will delve into the synthesis, characterization, and reactivity of various classes of this compound-based ligands and their metal complexes. Detailed experimental protocols for the synthesis of key ligands and complexes are provided, alongside a systematic presentation of quantitative structural data. Furthermore, this document illustrates key reaction mechanisms and pathways through detailed diagrams, offering a thorough resource for researchers venturing into this exciting and evolving area of coordination chemistry.

I. Synthesis of this compound Ligands and their Precursors

The synthesis of this compound ligands and their precursors, primarily tertiary arsines, is a critical first step in exploring their coordination chemistry. Various synthetic routes have been developed, often starting from commercially available arsenic(III) compounds.

Synthesis of Tetraphenylthis compound Chloride

Tetraphenylthis compound chloride, [(C₆H₅)₄As]Cl, is a widely used this compound salt. While it primarily serves as a precipitating agent for large anions, its cation can be considered a bulky, non-coordinating counterion in some contexts, and its derivatives can be functionalized to act as ligands. The synthesis is a multi-step process starting from triphenylarsine (B46628).[1]

Experimental Protocol: Synthesis of Tetraphenylthis compound Chloride [1]

-

Preparation of Triphenylarsine Dibromide: Triphenylarsine is reacted with bromine to form triphenylarsine dibromide. (C₆H₅)₃As + Br₂ → (C₆H₅)₃AsBr₂

-

Hydrolysis to Triphenylarsine Oxide: The dibromide is then hydrolyzed to triphenylarsine oxide. (C₆H₅)₃AsBr₂ + H₂O → (C₆H₅)₃AsO + 2 HBr

-

Grignard Reaction: Triphenylarsine oxide is reacted with phenylmagnesium bromide. (C₆H₅)₃AsO + C₆H₅MgBr → (C₆H₅)₄AsOMgBr

-

Formation of the Hydrochloride Salt: The resulting complex is treated with hydrochloric acid to yield the hydrochloride salt of tetraphenylthis compound chloride. (C₆H₅)₄AsOMgBr + 3 HCl → (C₆H₅)₄AsCl·HCl + MgBrCl

-

Neutralization: Finally, the hydrochloride salt is neutralized with a base, such as sodium hydroxide, to afford tetraphenylthis compound chloride. (C₆H₅)₄AsCl·HCl + NaOH → (C₆H₅)₄AsCl + NaCl + H₂O

Synthesis of α-Cationic Arsine Ligands

α-Cationic arsines are a class of ligands where a positively charged group is directly attached to the arsenic atom. This structural feature significantly influences the electronic properties of the ligand. A variety of these ligands with different cationic moieties like imidazolium (B1220033), cyclopropenium, and pyridinium (B92312) have been synthesized.

Experimental Protocol: General Synthesis of an Imidazolium-Substituted α-Cationic Arsine

This protocol is a generalized representation based on modern synthetic methods.

-

Synthesis of the Imidazolium Salt Precursor: An N-aryl imidazole (B134444) is quaternized with a suitable alkylating agent (e.g., methyl iodide) to form the corresponding imidazolium salt.

-

Lithiation of the Imidazolium Salt: The imidazolium salt is deprotonated at the C2 position using a strong base, such as n-butyllithium, at low temperature to generate a transient N-heterocyclic carbene (NHC) or its lithium adduct.

-

Reaction with an Arsenic Electrophile: The lithiated species is then reacted with a suitable arsenic electrophile, such as chlorodiphenylarsine (ClAsPh₂), to form the α-cationic arsine ligand. The product is typically isolated as a salt with a non-coordinating anion (e.g., PF₆⁻, BF₄⁻) after an anion exchange step.

II. Coordination Chemistry and Characterization

This compound ligands, and more broadly organoarsenic ligands, form complexes with a wide range of transition metals. The nature of the metal-arsenic bond and the overall structure of the complex are influenced by the electronic and steric properties of the ligand, as well as the metal center.

Coordination Modes

This compound ligands, particularly those with functional groups, can exhibit various coordination modes. Simple quaternary this compound ions like tetraphenylthis compound are generally considered non-coordinating due to the lack of available lone pairs on the arsenic atom and steric hindrance. However, ligands with a cationic charge on a substituent, such as α-cationic arsines, coordinate to metal centers through the lone pair of the arsenic(III) atom. The positive charge in proximity to the donor atom modulates the σ-donating and π-accepting properties of the arsine moiety.

Spectroscopic and Structural Characterization

The characterization of this compound ligand-metal complexes relies on a combination of spectroscopic and crystallographic techniques.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are routinely used to characterize the organic framework of the ligands and to observe changes upon coordination.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and coordination geometries. This data is crucial for understanding the steric and electronic effects of the this compound ligands.

Quantitative Structural Data

The following tables summarize key structural parameters obtained from X-ray crystallographic studies of selected organoarsenic ligand-metal complexes.

Table 1: Selected Bond Lengths in this compound Ligand Precursors and Related Complexes

| Compound/Complex | M-As Bond Length (Å) | As-C Bond Length (Å) (average) | Reference |

| Ph₃P→AsMePh⁺ PF₆⁻ | P-As: 2.345(1) | 1.932(4) | |

| [PdCl₂(AsPh₃)₂] | 2.385(1) | 1.95 (avg) | |

| PhPdI(AsPh₃)(DMF) | 2.433(1) | 1.96 (avg) | [2] |

| [(Mes₂AsNPh)₂ZrCl₂(THF)] | 2.78 (weak interaction) | 1.98 (avg) | |

| [RhCl(CO)(AsPh₃)₂] | 2.42 (avg) | 1.95 (avg) |

Table 2: Selected Bond Angles in this compound Ligand Precursors and Related Complexes

| Compound/Complex | C-As-C Angle (°) (average) | M-As-C Angle (°) (average) | Reference |

| Ph₃P→AsMePh⁺ PF₆⁻ | 97.8(2) | P-As-C: 102.5(1) | |

| [PdCl₂(AsPh₃)₂] | 102.5 (avg) | 115.0 (avg) | |

| PhPdI(AsPh₃)(DMF) | 103.0 (avg) | 114.5 (avg) | [2] |

| [(Mes₂AsNPh)₂ZrCl₂(THF)] | 101.5 (avg) | N/A | |

| [RhCl(CO)(AsPh₃)₂] | 102.0 (avg) | 116.0 (avg) |

Data in the tables are representative and have been compiled from various sources. Specific values should be consulted from the original publications.

III. Reactivity of Coordinated this compound Ligands

The reactivity of coordinated this compound ligands and their metal complexes is a key area of interest. The presence of the arsenic ligand can influence the reactivity of the metal center, and the coordination to a metal can, in turn, affect the reactivity of the ligand itself.

Ligand Substitution Reactions

Coordinated arsine ligands can be displaced by other ligands, with the lability of the M-As bond depending on the nature of the metal, the other ligands in the coordination sphere, and the electronic properties of the arsine. In some cases, arsine ligands are more readily displaced than their phosphine counterparts due to their weaker Lewis basicity.

Catalytic Applications

Metal complexes bearing organoarsenic ligands, including those with this compound functionalities, have shown promise in various catalytic transformations. The unique electronic and steric profiles of these ligands can lead to enhanced catalytic activity and selectivity compared to more traditional phosphine-based catalysts.

One notable example is the use of palladium-arsine complexes in cross-coupling reactions, such as the Stille reaction. Mechanistic studies have provided insights into the catalytic cycle and the role of the arsine ligand.

Catalytic Cycle of the Stille Reaction with a Palladium-Arsine Catalyst

The catalytic cycle for the Stille reaction typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. A kinetic study of the reaction between PhPdI(AsPh₃)₂ and a vinyl stannane (B1208499) in DMF has shown that the transmetalation step proceeds through a coordinatively unsaturated intermediate, PhPdI(AsPh₃)(DMF), which is formed by the dissociation of one triphenylarsine ligand.[2]

Caption: Generalized catalytic cycle for the Stille cross-coupling reaction.

IV. Biological Activity and Signaling Pathways

Certain organoarsenic compounds, including some that can be classified as this compound salts or their derivatives, have been investigated for their biological activity. While the toxicity of arsenic is well-known, specific organoarsenic compounds have been explored as antimicrobial and anticancer agents. The mechanism of action often involves interaction with cellular components, leading to the disruption of essential biological pathways.

For instance, some antimicrobial agents function by inhibiting crucial enzymes. While specific signaling pathways for this compound compounds are not as well-defined as for many organic drugs, a general understanding of how enzyme inhibition can lead to cell death can be illustrated.

Generalized Signaling Pathway for Enzyme Inhibition by an Antimicrobial Agent

Caption: Generalized pathway of antimicrobial action via enzyme inhibition.

V. Conclusion and Future Outlook

The coordination chemistry of this compound ligands is a rapidly developing field with significant potential. The ability to tune the electronic and steric properties of these ligands by modifying the substituents on the arsenic atom and by introducing cationic charges opens up new avenues for the design of novel metal complexes with tailored reactivity. The initial successes in catalysis and the intriguing biological activities of some organoarsenic compounds suggest that further exploration in this area is warranted.

Future research will likely focus on the synthesis of new and more complex this compound-based ligands, including chiral variants for asymmetric catalysis and functionalized ligands for applications in materials science and as therapeutic agents. Detailed mechanistic studies, combining experimental and computational approaches, will be crucial for a deeper understanding of the role of these ligands in catalytic and biological processes. As synthetic methodologies become more refined and our understanding of the fundamental coordination chemistry of these fascinating ligands grows, the applications of this compound-based metal complexes are poised to expand significantly.

References

An In-depth Technical Guide to Arsonium Ylides in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arsonium ylides, also known as alkylidenearsoranes, are a class of organoarsenic compounds that serve as potent nucleophiles in a variety of organic transformations. Structurally, they are neutral, dipolar molecules characterized by a carbanionic center adjacent to a positively charged arsenic atom. This unique electronic arrangement imparts a high degree of reactivity, making them valuable reagents for the formation of carbon-carbon and carbon-heteroatom bonds. While less commonly employed than their phosphorus and sulfur counterparts, this compound ylides exhibit distinct reactivity profiles that offer unique advantages in specific synthetic applications, including olefination reactions, cyclopropanations, and the synthesis of epoxides and other heterocyclic systems. This guide provides a comprehensive overview of the core principles of this compound ylide chemistry, including their synthesis, structure, stability, and reactivity, with a focus on practical applications for research and development.

Core Concepts: Structure and Stability

The bonding in this compound ylides is best described as a resonance hybrid of two contributing forms: the ylide form, with a double bond between arsenic and carbon, and the ylene form, which depicts a zwitterionic species with a positive charge on the arsenic and a negative charge on the carbon.[1] X-ray crystallographic studies have provided valuable insights into their molecular geometry. For instance, the parent this compound ylide, triphenylarsine (B46628) methylide (Ph₃As=CH₂), exhibits a pyramidal geometry at the ylidic carbon, indicating a significant contribution from the zwitterionic resonance form.[2]

The stability of this compound ylides is largely influenced by the nature of the substituents on the carbanionic carbon.

-

Stabilized Ylides: These ylides bear electron-withdrawing groups (e.g., carbonyl, ester, cyano) on the carbanionic carbon. These groups delocalize the negative charge through resonance, significantly increasing the stability of the ylide. Stabilized this compound ylides are often isolable crystalline solids.

-

Semi-stabilized Ylides: With aryl or vinyl substituents on the carbanionic carbon, these ylides experience a moderate degree of stabilization through resonance.

-

Non-stabilized Ylides: Alkyl-substituted ylides lack significant charge-delocalizing groups and are consequently the most reactive and least stable. They are typically generated and used in situ at low temperatures.

The increased contribution of the zwitterionic resonance form in this compound ylides, as compared to phosphonium (B103445) ylides, leads to a higher negative charge density on the ylidic carbon. This renders this compound ylides more nucleophilic than their phosphorus analogs.

Data Presentation: Structural and Spectroscopic Properties

The following tables summarize key quantitative data for representative this compound ylides and their precursors.

Table 1: Selected Bond Lengths and Angles for Triphenylarsine and a Non-Stabilized this compound Ylide.

| Compound | Bond | Bond Length (Å) | Bond Angle | Angle (°) |

| Triphenylarsine (Ph₃As) | As-C | 1.942–1.956[3] | C-As-C | 99.6–100.5[3] |

| Triphenylarsine Methylide (Ph₃As=CH₂) | As-C (ylidic) | Not specified | C-As-C | Not specified |

Note: Specific bond lengths and angles for the ylidic portion of triphenylarsine methylide were not explicitly provided in the search results.

Table 2: Spectroscopic Data for this compound Salts and Ylides.

| Compound | Technique | Key Signals |

| Tetramethylthis compound Salts | Infrared (IR) | Vibrational assignments for the (CH₃)₄As⁺ cation have been made in the 4000-200 cm⁻¹ region.[4] |

| Tetraethylthis compound Salts | Infrared (IR) | Vibrational assignments for the (C₂H₅)₄As⁺ cation have been made in the 4000-200 cm⁻¹ region.[4] |

| Triethylmethylthis compound Salts | Infrared (IR) | Vibrational assignments for the (C₂H₅)₃CH₃As⁺ cation have been made in the 4000-200 cm⁻¹ region.[4] |

| Substituted Phosphorus Ylides (for comparison) | ¹H NMR | Chemical shifts for methine protons and substituent protons are well-documented and sensitive to the electronic environment.[5] |

| Substituted Phosphorus Ylides (for comparison) | ¹³C NMR | Chemical shifts of the ylidic carbon and adjacent carbons provide insight into charge distribution and bonding.[1][5] |

Note: Specific, comprehensive NMR and IR data for a series of this compound ylides were not available in the initial search results. The data for phosphorus ylides is included for comparative context.

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of this compound ylide chemistry. The following sections provide representative protocols for the synthesis of this compound ylides and their use in key organic reactions.

Synthesis of this compound Ylides

The most common method for preparing this compound ylides is through the deprotonation of a corresponding this compound salt. The this compound salt is typically synthesized by the reaction of a tertiary arsine, most commonly triphenylarsine, with an alkyl halide.

Workflow for the Synthesis of this compound Ylides

Caption: General workflow for the synthesis of this compound ylides.

Experimental Protocol: Synthesis of a Non-Stabilized this compound Ylide (Triphenylarsine Methylide)

This protocol is based on the successful synthesis of Ph₃As=CH₂.[2]

-

Preparation of the this compound Salt: Methyltriphenylthis compound iodide ([Ph₃AsCH₃]I) is prepared by the reaction of triphenylarsine with methyl iodide.

-

Ylide Generation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylthis compound iodide in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C.

-

Add a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) dropwise to the suspension with vigorous stirring.

-

Allow the reaction mixture to slowly warm to room temperature. The formation of the ylide is often indicated by a color change.

-

The resulting solution or suspension of the this compound ylide is then used immediately in subsequent reactions.

Experimental Protocol: Synthesis of a Stabilized this compound Ylide

This is a general procedure, as specific protocols for this compound ylides were limited in the search results.

-

Preparation of the this compound Salt: React triphenylarsine with an α-halo ketone, ester, or nitrile (e.g., phenacyl bromide) in a suitable solvent such as toluene (B28343) or acetonitrile (B52724) at reflux to form the corresponding this compound salt.

-

Ylide Generation: Dissolve the this compound salt in a mixture of water and a suitable organic solvent (e.g., dichloromethane).

-

Add a mild base, such as aqueous sodium hydroxide (B78521) or sodium carbonate, and stir vigorously until the ylide precipitates or is extracted into the organic layer.

-

Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to obtain the stabilized this compound ylide, which can often be purified by recrystallization.

Wittig-Type Olefination Reactions

This compound ylides react with aldehydes and ketones in a manner analogous to the Wittig reaction to produce alkenes. A key feature of this compound ylide-mediated olefination is the potential for different stereochemical outcomes compared to their phosphorus counterparts.

Reaction Pathway for the Wittig-Type Reaction of this compound Ylides

Caption: Mechanism of the this compound ylide-mediated Wittig-type reaction.

Experimental Protocol: Olefination of a Substituted Benzaldehyde

This is a general procedure adapted from Wittig reaction protocols, as specific this compound ylide examples with full details were scarce.

-

Generate the this compound ylide in situ as described in the previous section.

-

To the solution of the this compound ylide at an appropriate temperature (typically -78 °C to room temperature, depending on the ylide's stability), add a solution of the aldehyde (e.g., p-nitrobenzaldehyde) in the same anhydrous solvent dropwise.

-

Allow the reaction to stir for a specified time, monitoring its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to isolate the alkene. The byproduct, triphenylarsine oxide, can also be separated during chromatography.

Table 3: Yields and Stereoselectivity in this compound Ylide Olefination Reactions.

| This compound Ylide | Aldehyde/Ketone | Product | Yield (%) | E/Z Ratio or ee | Reference |

| Chiral C₂-symmetric this compound ylide | 4-Substituted cyclohexanones | Chiral alkenes | Not specified | Up to 40% ee | [6] |

Note: A comprehensive table of yields and stereoselectivities for a range of this compound ylide reactions was not available in the provided search results.

Cyclopropanation and Epoxidation Reactions

In addition to olefination, this compound ylides can participate in cyclopropanation and epoxidation reactions, particularly with α,β-unsaturated carbonyl compounds and certain aldehydes, respectively. The course of the reaction is often dependent on the stability of the ylide and the reaction conditions.

Logical Relationship in the Reaction of this compound Ylides with Carbonyls

Caption: Possible reaction outcomes of this compound ylides with carbonyl compounds.

Experimental Protocol: Cyclopropanation of an α,β-Unsaturated Ketone

This is a generalized procedure, as a specific, detailed protocol for this compound ylide cyclopropanation was not found.

-

In an inert atmosphere, prepare a solution of the this compound ylide in an anhydrous solvent.

-

Cool the solution to a suitable temperature (e.g., 0 °C or room temperature).

-

Add the α,β-unsaturated ketone (e.g., chalcone) dropwise to the ylide solution.

-

Stir the reaction mixture for several hours, monitoring by TLC.

-

After completion, quench the reaction and perform a standard aqueous workup.

-

Purify the crude product by column chromatography to isolate the cyclopropane derivative.

Experimental Protocol: Epoxidation of an Aldehyde

This protocol is based on the general reactivity patterns of ylides, with specific details for this compound ylides being limited.

-

Generate the this compound ylide in situ, particularly if it is non-stabilized.

-

At a low temperature (-78 °C), add the aldehyde to the ylide solution.

-

Allow the reaction to proceed, gradually warming to room temperature if necessary.

-

After the reaction is complete, perform an aqueous workup.

-

The epoxide can be isolated and purified from the triphenylarsine oxide byproduct by chromatography.

Conclusion

This compound ylides represent a unique and powerful class of reagents in organic synthesis. Their heightened nucleophilicity compared to phosphonium ylides, coupled with their distinct reactivity in olefination, cyclopropanation, and epoxidation reactions, makes them valuable tools for accessing a range of molecular architectures. While their application has been less widespread than that of their lighter congeners, the development of new synthetic methods and a deeper understanding of their reaction mechanisms are continually expanding their utility. For researchers in drug development and other areas of chemical science, a thorough understanding of this compound ylide chemistry can unlock novel synthetic pathways to complex target molecules. Further exploration into the catalytic and asymmetric applications of this compound ylides is a promising area for future research.

References

- 1. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 2. Nature of the this compound-Ylide Ph3 As=CH2 and a Uranium(IV) this compound-Carbene Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 11C-epoxides, aziridines, and cyclopropanes from structurally modified 11C-sulfur ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dynamic 1H NMR and Theoretical Study of the Synthesized Phosphorus Ylide Containing of a Carbamate Derivative – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Principles of Arsonium Salt Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arsonium salts, organic derivatives of arsenic, represent a unique class of organometallic compounds with a rich and diverse reactivity profile. This guide provides a comprehensive overview of the fundamental principles governing the reactivity of this compound salts, with a particular focus on their synthesis, stability, and key transformations. Detailed experimental protocols for the preparation of common this compound salts and their application in the Wittig-type reaction are presented, supplemented by quantitative data to facilitate comparison and reproducibility. Furthermore, this document explores the burgeoning interest in this compound salts within the field of drug development, particularly their potential as mitochondria-targeted anticancer agents, and elucidates the proposed signaling pathways involved in their cytotoxic effects.

Introduction

This compound salts are quaternary arsenic compounds with the general formula [R₄As]⁺X⁻, where R is an organic substituent and X⁻ is a counter-anion. The presence of the positively charged arsenic atom imparts unique chemical properties, making them valuable reagents and intermediates in organic synthesis. While their phosphonium (B103445) analogues have been more extensively studied, this compound salts offer distinct advantages in certain transformations due to the differing electronic and steric properties of arsenic compared to phosphorus. This guide aims to provide a detailed technical resource for researchers interested in harnessing the synthetic potential of this compound salts and exploring their applications in medicinal chemistry.

Synthesis of this compound Salts

The most common method for the synthesis of this compound salts involves the quaternization of tertiary arsines with alkyl halides. The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism, where the lone pair of electrons on the arsenic atom attacks the electrophilic carbon of the alkyl halide.

Logical Workflow for this compound Salt Synthesis

Detailed Experimental Protocol: Synthesis of Benzyltriphenylthis compound Chloride

This protocol describes the synthesis of a commonly used this compound salt for the generation of this compound ylides.

Materials:

-

Triphenylarsine (B46628) (1.0 eq)

-

Benzyl (B1604629) chloride (1.1 eq)

-

Toluene (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylarsine in anhydrous toluene.

-

Add benzyl chloride to the solution.

-

Heat the reaction mixture to reflux and maintain for 12 hours. During this time, a white precipitate of the this compound salt will form.

-

After cooling to room temperature, collect the precipitate by vacuum filtration.

-

Wash the solid with diethyl ether to remove any unreacted starting materials.

-

Dry the resulting white solid under vacuum to obtain benzyltriphenylthis compound chloride.

Note: This is a general procedure and may require optimization for specific substrates.

Reactivity of this compound Salts

The reactivity of this compound salts is primarily centered around two key aspects: their use as precursors to this compound ylides for olefination reactions and their susceptibility to nucleophilic attack.

The this compound Ylide-Mediated Wittig-Type Reaction

This compound ylides, or arsenanes, are neutral, dipolar compounds that are typically generated in situ by the deprotonation of an this compound salt with a strong base. These ylides are highly nucleophilic and react readily with carbonyl compounds, such as aldehydes and ketones, to form alkenes in a transformation analogous to the Wittig reaction.[1]

Reaction Mechanism of the this compound Ylide-Mediated Olefination

References

Arsonium-Based Ionic Liquids: A Preliminary Technical Overview for Researchers

For Immediate Release

This technical guide provides a preliminary investigation into the synthesis, properties, and potential applications of arsonium-based ionic liquids (ILs), with a particular focus on their relevance to researchers, scientists, and professionals in drug development. While the exploration of this compound-based ILs is an emerging field with limited publicly available data, this document synthesizes the current knowledge, drawing parallels with more extensively studied analogous compounds, to offer a foundational understanding and guide future research directions.

Introduction to this compound-Based Ionic Liquids

Ionic liquids are a class of salts that exist in a liquid state at or near room temperature. Their unique physicochemical properties, such as low volatility, high thermal stability, and tunable solvency, have positioned them as promising candidates for a wide range of applications, including as solvents for chemical synthesis and in drug delivery systems.[1][2][3] The properties of an ionic liquid are determined by the combination of its constituent cation and anion. While imidazolium (B1220033), pyridinium, ammonium (B1175870), and phosphonium-based cations have been extensively studied, this compound-based ILs represent a less explored frontier.[4]

The central arsenic atom in an this compound cation is expected to influence the resulting IL's properties, similar to the observed differences between ammonium and phosphonium-based ILs.[4] Preliminary findings suggest that the this compound cation can contribute to lower viscosity and higher ionic conductivity compared to its phosphonium (B103445) counterpart, which could be advantageous in various applications.[4]

Synthesis and Characterization

The synthesis of this compound-based ILs typically follows methodologies analogous to those used for other quaternary ammonium and phosphonium salts. A general approach involves the quaternization of an appropriate arsine with an alkyl halide, followed by an anion exchange reaction.

General Experimental Protocol: Synthesis of a Tetraalkylthis compound-Based Ionic Liquid

The following is a generalized protocol based on the synthesis of similar ionic liquids. Specific reaction conditions may need to be optimized for different this compound salts.

Step 1: Quaternization of Trialkylarsine

A trialkylarsine is reacted with an alkyl halide to form the tetraalkylthis compound halide salt.

-

Materials: Trialkylarsine (e.g., trihexylarsine), alkyl halide (e.g., methyl iodide), and a suitable solvent (e.g., toluene).

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the trialkylarsine in the solvent.

-

Add the alkyl halide dropwise to the solution while stirring.

-

The reaction mixture is typically stirred at room temperature or gently heated for several hours to drive the reaction to completion.

-

The resulting tetraalkylthis compound halide salt may precipitate out of the solution or can be obtained by removing the solvent under reduced pressure.

-

The crude product is washed with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials.

-

Step 2: Anion Exchange

The halide anion of the tetraalkylthis compound salt is exchanged for the desired anion.

-

Materials: Tetraalkylthis compound halide, a salt of the desired anion (e.g., lithium bis(trifluoromethylsulfonyl)amide), and a suitable solvent (e.g., dichloromethane (B109758) or water).

-

Procedure:

-

Dissolve the tetraalkylthis compound halide in the chosen solvent.

-

In a separate flask, dissolve the salt of the desired anion in the same solvent.

-

Mix the two solutions and stir for several hours at room temperature.

-

The precipitation of the inorganic halide salt (e.g., lithium halide) drives the reaction.

-

Filter the reaction mixture to remove the precipitated inorganic salt.

-

The filtrate, containing the desired this compound-based ionic liquid, is then washed with deionized water to remove any remaining inorganic salts.

-

The organic solvent is removed under reduced pressure, and the resulting ionic liquid is dried under high vacuum to remove any residual water and solvent.

-

Characterization Techniques

The synthesized this compound-based ILs should be characterized to confirm their structure and purity using standard analytical techniques:[5][6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure of the cation and anion.

-

Mass Spectrometry (MS): To determine the mass-to-charge ratio of the constituent ions.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature.

-

Differential Scanning Calorimetry (DSC): To determine the melting point and glass transition temperature.

-

Elemental Analysis: To confirm the elemental composition of the synthesized compound.

Physicochemical Properties

Data on the physicochemical properties of this compound-based ILs is scarce. The table below summarizes the reported properties for the single publicly documented example, trihexylmethylthis compound bis(trifluoromethylsulfonyl)amide, and provides a comparison with its phosphonium analogue.

| Ionic Liquid | Cation | Anion | Viscosity (mPa·s at 25°C) | Ionic Conductivity (mS/cm at 25°C) |

| Trihexylmethylthis compound bis(trifluoromethylsulfonyl)amide | [As(Hex)₃Me]⁺ | [NTf₂]⁻ | Lower than phosphonium analogue | Higher than phosphonium analogue |

| Trihexylmethylphosphonium bis(trifluoromethylsulfonyl)amide | [P(Hex)₃Me]⁺ | [NTf₂]⁻ | (Not specified) | (Not specified) |

Table 1: Comparative properties of an this compound-based ionic liquid.[4]

The observed lower viscosity and higher ionic conductivity for the this compound-based IL suggest that the larger size of the arsenic atom and the potentially weaker ion-pairing interactions could lead to greater ion mobility.[4] Further research is needed to synthesize and characterize a wider range of this compound-based ILs to establish clear structure-property relationships.

Potential Applications in Drug Development

Ionic liquids are being explored for various applications in the pharmaceutical field, including as drug delivery systems to enhance the solubility and bioavailability of poorly water-soluble drugs.[1][2][3][8] While no specific studies on the use of this compound-based ILs in drug delivery have been reported, their tunable properties make them a class of compounds worth investigating for such applications.

Toxicity Considerations

A significant hurdle for the use of any arsenic-containing compound in pharmaceutical applications is the inherent toxicity associated with arsenic. However, the toxicity of organoarsenic compounds can vary significantly depending on their chemical structure and oxidation state. It is crucial to conduct thorough cytotoxicity studies on any newly synthesized this compound-based ILs.

Preliminary studies on other types of π-conjugated organoarsenic compounds have indicated that some of these molecules exhibit low to negligible cytotoxicity against human colon cancer cells.[9] This suggests that the blanket assumption of high toxicity for all organoarsenic compounds may not be accurate and that specific this compound-based ILs could potentially be designed with acceptable biocompatibility for targeted drug delivery applications.

Experimental and Logical Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the general workflow for the synthesis and characterization of this compound-based ionic liquids and a conceptual logical relationship for their potential application in drug delivery.

Conclusion and Future Outlook

The field of this compound-based ionic liquids is in its infancy. The limited available data suggests that these compounds may possess advantageous properties, such as lower viscosity and higher ionic conductivity, when compared to their phosphonium analogues. However, a significant amount of fundamental research is required to synthesize and characterize a broader library of these materials to establish clear structure-property relationships.

For their potential application in drug development, the primary concern remains their toxicity. Rigorous and systematic cytotoxicity studies are paramount. Should certain this compound-based ILs demonstrate acceptable toxicity profiles, their unique properties could open new avenues for the formulation and delivery of challenging drug molecules. The development of this novel class of ionic liquids warrants further investigation by the scientific community.

References

- 1. Anion effects on the cytotoxicity of ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchinschools.org [researchinschools.org]

- 4. soc.chim.it [soc.chim.it]

- 5. Cytotoxic effects of imidazolium ionic liquids on fish and human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Physicochemical properties and structures of room temperature ionic liquids. 2. Variation of alkyl chain length in imidazolium cation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inorganic Nanosystems for Therapeutic Delivery: Status and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

The Intricacies of the Arsenic-Carbon Bond: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the electronic properties, structural characteristics, and biological significance of the arsenic-carbon bond, a cornerstone of organoarsenic chemistry with profound implications for therapeutic agent design.

The unique electronic configuration of arsenic imparts distinct characteristics to the arsenic-carbon (As-C) bond, setting it apart from other pnictogen-carbon bonds and rendering it a fascinating subject of study for chemists, materials scientists, and pharmacologists. This technical guide provides a comprehensive overview of the electronics of the As-C bond, with a focus on its relevance to researchers, scientists, and professionals in the field of drug development.

Electronic and Structural Properties of the Arsenic-Carbon Bond

The arsenic atom possesses a valence shell configuration of [Ar] 3d¹⁰ 4s² 4p³, allowing it to form covalent bonds with carbon in both the +3 and +5 oxidation states. The electronegativity of arsenic is similar to that of phosphorus, leading to the formation of polar covalent bonds with carbon. However, the larger atomic radius of arsenic and the diffuse nature of its valence orbitals result in longer and weaker bonds compared to the phosphorus-carbon bond.

The As-C bond can exist as a single, double, or triple bond, each with distinct electronic properties. The presence of d-orbitals in arsenic allows for the formation of dπ–pπ bonds, which play a crucial role in the electronic structure and reactivity of certain organoarsenic compounds, particularly in π-conjugated systems.[1]

Quantitative Data on Arsenic-Carbon Bonds

The following tables summarize key quantitative data related to the arsenic-carbon bond, providing a comparative overview for researchers.

| Compound Type | As-C Bond Length (Å) | Reference Compound |

| As-C (single bond) | 1.881 | NHC-arsenic trichloride (B1173362) adduct |

| As=C (double bond) | 1.867(9) | Diethylamino substituted arsaalkene |

| As-C (in aromatic ring) | 1.921(3) | Arsabenzene derivative |

| Bond Type | Bond Dissociation Energy (kJ/mol) |

| As-H | 247 |

| As-C | Data not readily available in a simple format |

| As-As | 146 |

| As-O | 301 |

| As-Cl | 322 |

| As-Br | 458 |

| As-I | 200 |

Note: Direct experimental values for the bond dissociation energy of a simple As-C bond are not as commonly tabulated as for other bonds. Computational methods are often employed to estimate these values.

Experimental Protocols for Characterizing the Arsenic-Carbon Bond

A multi-technique approach is essential for the comprehensive characterization of the electronic and structural properties of the arsenic-carbon bond.

X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) is the most definitive method for determining the three-dimensional atomic arrangement of organoarsenic compounds in the solid state, providing precise bond lengths and angles.[2][3]

Detailed Methodology for Single-Crystal X-ray Diffraction of an Organoarsenic Compound:

-

Crystal Growth:

-

High-purity organoarsenic compound is required.

-

Slow evaporation of a saturated solution is a common method. A suitable solvent is one in which the compound is moderately soluble.[4]

-

For air-sensitive compounds, crystallization should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[5]

-

Layering a solution of the compound with a miscible anti-solvent can also induce crystallization.

-

The ideal crystal size for SC-XRD is 0.1-0.4 mm in at least two dimensions.[6]

-

-

Data Collection:

-

A suitable single crystal is mounted on a goniometer head.

-

The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

-

A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal.[2]

-

The crystal is rotated, and the diffraction pattern is recorded on a detector.

-

-